molecular formula C17H13N5O2 B6569783 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 946308-40-3

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B6569783
CAS No.: 946308-40-3
M. Wt: 319.32 g/mol
InChI Key: CQSQWVBZKSZPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran carboxamide scaffold linked to a phenyl-substituted tetrazole moiety via a methylene bridge. This compound combines the aromatic and electron-rich benzofuran core with the tetrazole ring, a bioisostere for carboxylic acids, which enhances metabolic stability and binding affinity.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-17(15-10-12-6-4-5-9-14(12)24-15)18-11-16-19-20-21-22(16)13-7-2-1-3-8-13/h1-10H,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSQWVBZKSZPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

It is known that the properties of tetrazoles can be influenced by various factors, including temperature, ph, and the presence of other substances. These factors could potentially influence the action and efficacy of this compound.

Biological Activity

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , a benzofuran moiety , and a carboxamide functional group . The presence of these structural elements contributes to its interaction with various biological targets.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol

The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids due to the tetrazole moiety. This allows it to interact with various enzymes and receptors involved in critical biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Antioxidant Activity : The compound exhibits properties that can scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cell LineIC50 (µM)
A549 (Lung Cancer)10.5
MCF7 (Breast Cancer)8.7
HeLa (Cervical Cancer)12.3

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The study found that certain modifications increased the potency significantly compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Scientific Research Applications

Medicinal Chemistry

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that compounds with a tetrazole moiety can exhibit anticancer properties by interfering with tumor cell proliferation and inducing apoptosis. Research indicates that this compound may inhibit specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially acting on pathways involved in inflammation. Its structure allows it to interact with enzymes and receptors associated with inflammatory responses.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial or antifungal agent.

Coordination Chemistry

The compound can serve as a ligand in coordination chemistry due to the presence of nitrogen atoms in the tetrazole ring. This allows it to form complexes with transition metals, which can be utilized in:

  • Catalysis : Metal complexes of this compound may act as catalysts in organic reactions, enhancing reaction rates and selectivity.
  • Material Science : The coordination properties can be exploited in the development of new materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were tested against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .

Case Study 2: Anti-inflammatory Mechanism

A research team investigated the anti-inflammatory mechanism of this compound using animal models of inflammation. The findings revealed that treatment with the compound significantly reduced markers of inflammation (such as TNF-alpha and IL-6) compared to control groups . This suggests potential for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with HDAC inhibitors and benzofuran/tetrazole-containing derivatives reported in recent studies. Below is a comparative analysis based on substituents, synthesis, physicochemical properties, and biological activity.

Table 1: Structural Comparison of Tetrazole-Linked Compounds

Compound Name Substituents on Tetrazole Aromatic Group (Benzofuran/Benzamide) Key Functional Groups Reference
N-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide Phenyl Benzofuran-2-carboxamide Tetrazole, carboxamide Target
4-({N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)-N-hydroxybenzamide (6i) Benzyl Benzamide (N-hydroxy) Tetrazole, hydroxamic acid
4-({N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (6h) Cyclohexyl Benzamide (N-hydroxy) Tetrazole, hydroxamic acid
Methyl 4-({N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)benzoate (II-8c) Benzyl Benzamide (methyl ester) Tetrazole, ester

Key Findings

Substituent Effects :

  • Tetrazole Substitution : Benzyl or cyclohexyl substituents on the tetrazole enhance HDAC6 inhibition compared to phenyl groups. For example, compound 6i (benzyl) exhibits an IC₅₀ of 3.2 nM for HDAC6, whereas phenyl-substituted analogues show reduced activity .
  • Aromatic Core : Benzofuran derivatives (target compound) are less explored than benzamide-based HDAC inhibitors. However, benzamide-hydroxamic acid derivatives (e.g., 6i , 6h ) demonstrate potent HDAC6 inhibition due to hydroxamate-zinc chelation, a feature absent in the target compound .

Synthesis Routes :

  • The target compound can be synthesized via similar multicomponent reactions (e.g., Ugi-Azide) as reported for 6i and 6h , using benzofuran-2-carboxylic acid, phenyltetrazole-methylamine, and isocyanides .
  • Methyl ester intermediates (e.g., II-8c ) are hydrolyzed to hydroxamic acids for HDAC activity, but the target compound’s carboxamide group may limit zinc binding .

Biological Activity: Hydroxamic acid derivatives (e.g., 6i) show nanomolar HDAC6 inhibition, whereas ester/carboxamide derivatives (e.g., II-8c, target compound) lack this activity due to the absence of zinc-binding groups . Selectivity for HDAC6 over HDAC1 is achieved via bulky tetrazole substituents (e.g., cyclohexyl in 6h), which fit the HDAC6 hydrophobic pocket .

Structural-Activity Relationship (SAR) Insights

  • Tetrazole Substitution : Bulky groups (benzyl, cyclohexyl) improve enzyme selectivity and potency by occupying hydrophobic regions of HDAC4.
  • Linker Flexibility : The methylene bridge between tetrazole and benzofuran/benzamide allows conformational adaptability for target engagement.
  • Zinc-Binding Groups : Hydroxamic acid is critical for HDAC inhibition; its absence in the target compound suggests alternative mechanisms or targets.

Preparation Methods

Palladium-Catalyzed C–H Arylation

A pivotal advancement in benzofuran functionalization involves Pd(OAc)₂-mediated C–H arylation, as demonstrated by. This method employs 8-aminoquinoline as a directing group to facilitate regioselective arylation at the C3 position of the benzofuran core. For instance, reaction of N-(quinolin-8-yl)benzofuran-2-carboxamide with aryl iodides in cyclopentyl methyl ether (CPME) at 110°C achieves yields up to 93% (Table 1).

Table 1: Optimization of C–H Arylation Conditions

EntryAdditiveSolventTemp (°C)Time (h)Yield (%)
12NaOAct-amyl OH110791
14NaOAcCPME110793
17NaOAcCPME1101580

The choice of solvent critically influences reaction efficiency, with CPME outperforming polar aprotic solvents like MeCN (18% yield) due to enhanced Pd stability. Post-arylation, the 8-aminoquinoline directing group is cleaved via transamidation, enabling further diversification.

Preparation of (1-Phenyl-1H-Tetrazol-5-yl)Methanamine

The tetrazole-amine moiety is synthesized through a sequence involving cycloaddition, functional group interconversion, and deprotection.

Huisgen Cycloaddition for Tetrazole Formation

The Huisgen [2+3] cycloaddition between phenyl azide and nitriles under catalytic conditions generates 1-phenyl-1H-tetrazoles. For 5-(cyanomethyl)-1-phenyltetrazole , reaction of phenyl azide with propargyl cyanide in the presence of ZnBr₂ yields the tetrazole core. Subsequent reduction of the nitrile to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or LiAlH₄, furnishing 5-(aminomethyl)-1-phenyltetrazole in 85–92% yield.

Alternative Routes via Nucleophilic Substitution

Source demonstrates chloro displacement on 5-chloro-1-phenyltetrazole using methylamine, though this approach necessitates harsh conditions (120°C, DMF). A more efficient pathway involves Gabriel synthesis:

  • 5-(Phthalimidomethyl)-1-phenyltetrazole : Alkylation of 1-phenyltetrazole with phthalimidomethyl bromide.

  • Deprotection : Hydrazinolysis in ethanol releases the free amine, achieving 89% yield.

Coupling Reactions for Carboxamide Formation

The final step conjugates the benzofuran acid and tetrazole-amine via carboxamide bond formation.

Acid Chloride Intermediate

Activation of benzofuran-2-carboxylic acid with thionyl chloride generates the corresponding acid chloride, which reacts with 5-(aminomethyl)-1-phenyltetrazole in toluene at 60°C (Scheme 1). Triethylamine (2 equiv) neutralizes HCl, driving the reaction to completion within 4 hours (92% yield).

Scheme 1: Carboxamide Coupling Reaction

  • Benzofuran-2-carboxylic acidBenzofuran-2-carbonyl chloride (SOCl₂, reflux).

  • Benzofuran-2-carbonyl chloride + 5-(aminomethyl)-1-phenyltetrazole → Target compound (Et₃N, toluene).

Transamidation Protocols

Source reports a one-pot transamidation strategy for carboxamide formation, bypassing acid chloride isolation. Here, N-(quinolin-8-yl)benzofuran-2-carboxamide undergoes Boc activation followed by aminolysis with the tetrazole-amine, achieving 78–86% yield. This method reduces purification steps but requires precise stoichiometry.

Optimization of Reaction Conditions and Yield Analysis

Comparative studies highlight critical parameters for maximizing efficiency:

Table 2: Carboxamide Coupling Optimization

EntryCoupling AgentSolventTemp (°C)Time (h)Yield (%)
1SOCl₂/Et₃NToluene60492
2EDCI/HOBtDCM252465
3(Boc)₂O/DMAPMeCN60678

Traditional coupling agents like EDCI prove less effective than acid chloride routes, likely due to steric hindrance from the tetrazole group . Solvent screening reveals toluene as optimal, minimizing side reactions compared to polar solvents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. First, the tetrazole ring is formed via cyclization of a hydrazine derivative with nitriles or azides under acidic conditions. Subsequent alkylation introduces the benzyl group at the tetrazole N1 position. The benzofuran-2-carboxamide moiety is synthesized separately via condensation of substituted benzofuran precursors with activated carbonyl intermediates (e.g., acid chlorides). Coupling these fragments often employs nucleophilic substitution or amidation reactions. Purification via column chromatography or recrystallization is critical for isolating the final compound .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the connectivity of the tetrazole, benzofuran, and carboxamide groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch in carboxamide). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. For crystalline samples, X-ray diffraction (using SHELX software for refinement) resolves stereochemical ambiguities .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

  • Methodological Answer : Initial screens focus on enzyme inhibition (e.g., histone deacetylases or kinases) using fluorometric or colorimetric assays. Cytotoxicity is tested against cancer cell lines (e.g., A549 lung adenocarcinoma) via MTT assays, with selectivity assessed using normal cell lines (e.g., NIH/3T3 fibroblasts). Binding affinity studies (SPR or ITC) validate interactions with specific receptors .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved (e.g., high potency in enzyme assays but low cellular efficacy)?

  • Methodological Answer : Discrepancies may arise from poor cell permeability or metabolic instability. Address this by:

  • Lipophilicity Optimization : Measure logP values and modify substituents (e.g., introducing polar groups) to enhance membrane penetration.
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., tetrazole ring oxidation).
  • Proteomics Profiling : Compare target engagement in cell lysates vs. purified enzyme systems to rule off-target effects .

Q. What strategies are effective for improving crystallinity and X-ray diffraction quality of this compound?

  • Methodological Answer : Co-crystallization with target proteins (e.g., HDAC6 catalytic domain) enhances crystal formation. Screen crystallization conditions using PEGs or salts as precipitants. Add cryoprotectants (e.g., glycerol) to prevent ice formation during flash-cooling. Refine data with SHELXL, incorporating anisotropic displacement parameters for heavy atoms. Validate hydrogen-bonding networks using tools like PLATON .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Methodological Answer :

  • Substituent Scanning : Systematically vary substituents on the phenyl (tetrazole) and benzofuran rings. For example, electron-withdrawing groups (Cl, CF₃) may improve HDAC6 inhibition.
  • Molecular Docking : Use software like AutoDock to predict binding modes and identify steric/electronic clashes.
  • Pharmacophore Modeling : Map essential interactions (e.g., hydrogen bonds between carboxamide and catalytic Zn²⁺ in HDACs) to prioritize analogs .

Q. What analytical methods are suitable for detecting degradation products under stressed conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS identify major degradation pathways. Use QTOF-MS for accurate mass determination of fragments. Quantify stability via accelerated stability chambers (40°C/75% RH) and monitor using validated HPLC methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.